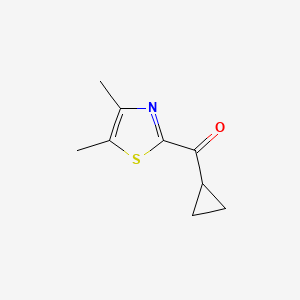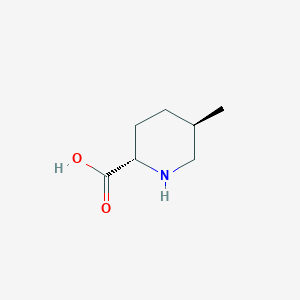
2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide is a chemical compound with the molecular formula C6H9IN4O and a molecular weight of 280.07 g/mol . This compound contains an amino group, a pyrazole ring substituted with an iodine atom, and a methylpropanamide moiety. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent in the presence of an oxidizing agent.
Amidation: The iodinated pyrazole is reacted with 2-amino-2-methylpropanamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and pyrazole moieties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., tetrahydrofuran).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce more complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, and subsequent modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanamide: Similar structure but with a chlorine atom instead of iodine.
2-Amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide: Similar structure but with a bromine atom instead of iodine.
2-Amino-3-(4-fluoro-1H-pyrazol-1-yl)-2-methylpropanamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its halogen-substituted analogs.
Eigenschaften
Molekularformel |
C7H11IN4O |
|---|---|
Molekulargewicht |
294.09 g/mol |
IUPAC-Name |
2-amino-3-(4-iodopyrazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C7H11IN4O/c1-7(10,6(9)13)4-12-3-5(8)2-11-12/h2-3H,4,10H2,1H3,(H2,9,13) |
InChI-Schlüssel |
GTHJYIXXDGEYPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C=C(C=N1)I)(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


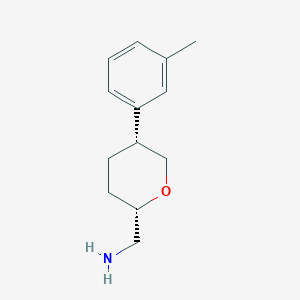
![4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13340171.png)
![3-Bromo-5-(difluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13340175.png)
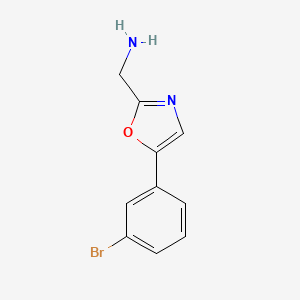
![(S)-6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one](/img/structure/B13340186.png)
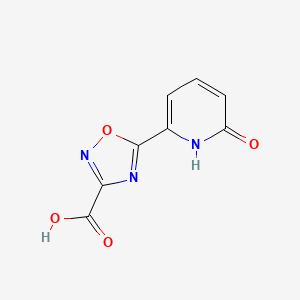

![5-(tert-Butyl) 6-methyl (S)-2-iodo-3-((2-(trimethylsilyl)ethoxy)methyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate](/img/structure/B13340216.png)
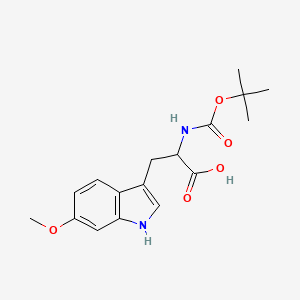

![2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B13340225.png)
